N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Wittig reaction, which is used to construct the pyridopyrimidine core . This reaction is followed by regioselective intramolecular ring closure to form the desired compound .
Industrial Production Methods
Industrial production methods for N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction can trigger downstream signaling pathways that lead to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and similar mechanism of action.
Uniqueness
N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and methyl groups contribute to its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C15H14N4 |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14N4/c1-11-18-14-10-16-8-7-13(14)15(19-11)17-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18,19) |
InChI Key |
PGRCTDZRWDAJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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